3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
The compound 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a structurally complex benzamide derivative featuring a benzothiazole core substituted with 4,6-difluoro groups, a 3-chlorobenzamide moiety, and a pyridin-2-ylmethyl group at the amide nitrogen. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Structural elucidation of such compounds often relies on X-ray crystallography and refinement tools like the SHELX program suite, which has been instrumental in small-molecule and macromolecular crystallography .
Properties
IUPAC Name |
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3OS/c21-13-5-3-4-12(8-13)19(27)26(11-15-6-1-2-7-24-15)20-25-18-16(23)9-14(22)10-17(18)28-20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQDKPYXYYAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Difluoro Substituents: The difluoro groups can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Comparative Analysis
The target compound shares a benzothiazole-benzamide scaffold with other derivatives but exhibits distinct substituents that influence its physicochemical and pharmacological properties. A key analog identified in the literature is N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (reported in P. guineense), which differs in three critical aspects :
Benzothiazole Substitution : The target compound has 4,6-difluoro groups, whereas the analog has 4,5-dichloro substituents. Fluorine’s small size and high electronegativity may enhance metabolic stability compared to chlorine.
Benzamide Substitution: The target features a 3-chloro group, while the analog has 3,5-dimethoxy groups.
N-Substituent : The target includes a pyridin-2-ylmethyl group, introducing a basic nitrogen atom that could improve solubility or target-specific interactions. The analog lacks this moiety.
Comparative Data Table
Discussion of Research Findings
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (413.5 g/mol vs. 379.3 g/mol) arises from its pyridinylmethyl group and fluorine atoms. Fluorine’s lower atomic weight compared to chlorine is offset by the additional substituent .
- Substituent Effects: Fluoro vs. Chloro: Fluorine’s electronegativity may enhance dipole interactions in binding pockets, while chlorine’s larger size could increase steric hindrance.
Biological Activity
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzothiazole ring with chlorine and fluorine substituents. Its molecular formula is , and it has a molecular weight of approximately 316.73 g/mol.
Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development. The compound's stability under various conditions and its ability to interact with biological targets are key factors in its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C14H7ClF2N2OS |
| Molecular Weight | 316.73 g/mol |
| Structural Features | Benzamide moiety, benzothiazole ring |
| Halogen Substituents | Chlorine (Cl), Fluorine (F) |
Research indicates that 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide may exert its biological effects by interacting with various molecular targets. It is believed to inhibit specific enzymes such as:
- Cytochrome P450 enzymes
- Proteases
These interactions can lead to alterations in cellular pathways critical for numerous biological processes, including inflammation and cancer progression.
Therapeutic Applications
This compound has been explored for several therapeutic applications:
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and evaluation of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide in vitro. Here are some notable findings:
-
In Vitro Studies : The compound showed significant activity against specific cancer cell lines, indicating potential anticancer properties. It was tested against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Comparative Analysis : In comparison with other benzothiazole derivatives, this compound exhibited enhanced biological efficacy due to its unique halogen substitutions. It was noted that compounds with similar structures but lacking these substitutions showed reduced activity .
Summary of Biological Activity
The biological activity of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential effects on inflammatory pathways |
| Antimicrobial | Activity against various bacterial strains |
| Anticancer | Induction of apoptosis in cancer cell lines |
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4,6-difluoro-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or K₂CO₃). A subsequent alkylation step introduces the pyridin-2-ylmethyl group via nucleophilic substitution. Key intermediates (e.g., the benzothiazol-2-amine derivative) are characterized using 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%). For example, analogous procedures in nitazoxanide derivatives (e.g., ) used TLC for reaction monitoring and NaHCO₃ washes to remove acidic by-products .
Q. Table 1: Key Reaction Steps and Characterization
| Step | Reagents/Conditions | Characterization Method | Purpose |
|---|---|---|---|
| Amide formation | Pyridine, RT, overnight | NMR (amide bond confirmation) | Ensure correct linkage |
| Alkylation | K₂CO₃, DMF, 60°C | HPLC (purity assessment) | Eliminate unreacted starting material |
Q. Which spectroscopic methods are most effective for confirming structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., aromatic protons in benzothiazole at δ 7.5–8.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 464.05 for C₁₉H₁₂ClF₂N₃OS).
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice, as seen in ) .
- HPLC : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates. highlights DMF’s role in improving alkylation efficiency .
- Temperature Control : Lower temperatures (0–5°C) during benzoyl chloride addition reduce side reactions (e.g., hydrolysis).
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) accelerate alkylation steps.
- By-Product Mitigation : Silica gel chromatography or recrystallization (e.g., from methanol) removes impurities, as demonstrated in .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines). For example, notes variability in IC₅₀ values due to differing ATP concentrations in kinase assays .
- Structural Analog Comparison : Test derivatives (e.g., replacing pyridine with phenyl groups) to isolate activity contributions of specific substituents.
- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like PFOR, resolving discrepancies between in vitro and in silico results .
Q. What computational approaches predict binding affinity with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses (e.g., benzamide moiety interacting with hydrophobic pockets).
- Free Energy Perturbation (FEP) : Quantifies ΔΔG changes upon substituent modification (e.g., fluoro vs. chloro groups).
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors in benzothiazole) using tools like Schrödinger’s Phase. used similar methods to analyze triazolopyrimidine derivatives .
Q. Table 2: Computational Workflow for Binding Studies
| Step | Tool/Method | Output | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding pose ranking | |
| MD Simulation | GROMACS | Stability metrics (RMSD) | |
| Free Energy Calculation | AMBER | ΔG binding (kcal/mol) |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- Multi-Technique Validation : Compare X-ray structures (solid-state) with NMR NOE data (solution-phase) to identify conformational flexibility. For instance, observed centrosymmetric dimers in crystals but monomeric forms in DMSO .
- DFT Calculations : Optimize gas-phase and solvent-phase geometries (e.g., using Gaussian 16) to reconcile differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
